2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde 2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 16597-44-7
VCID: VC17318182
InChI: InChI=1S/C11H10IN5O/c12-6-1-3-7(4-2-6)15-10-8(5-18)9(13)16-11(14)17-10/h1-5H,(H5,13,14,15,16,17)
SMILES:
Molecular Formula: C11H10IN5O
Molecular Weight: 355.13 g/mol

2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde

CAS No.: 16597-44-7

Cat. No.: VC17318182

Molecular Formula: C11H10IN5O

Molecular Weight: 355.13 g/mol

* For research use only. Not for human or veterinary use.

2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde - 16597-44-7

Specification

CAS No. 16597-44-7
Molecular Formula C11H10IN5O
Molecular Weight 355.13 g/mol
IUPAC Name 2,4-diamino-6-(4-iodoanilino)pyrimidine-5-carbaldehyde
Standard InChI InChI=1S/C11H10IN5O/c12-6-1-3-7(4-2-6)15-10-8(5-18)9(13)16-11(14)17-10/h1-5H,(H5,13,14,15,16,17)
Standard InChI Key WKNAVAUBEFQIPL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC2=NC(=NC(=C2C=O)N)N)I

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The core structure of 2,4-diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde consists of a pyrimidine ring substituted with:

  • Amino groups (-NH₂) at positions 2 and 4, enhancing hydrogen-bonding capabilities.

  • 4-Iodophenylamino group at position 6, introducing halogen-mediated interactions and steric bulk.

  • Carbaldehyde (-CHO) at position 5, providing a reactive site for further chemical modifications.

This substitution pattern distinguishes it from closely related compounds like 2,4-diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide (CAS 7254-18-4), where the carbaldehyde is replaced by a carboxamide (-CONH₂) group.

Systematic Nomenclature

  • IUPAC Name: 2,4-diamino-6-(4-iodoanilino)pyrimidine-5-carbaldehyde

  • Molecular Formula: C11H9IN6O\text{C}_{11}\text{H}_{9}\text{IN}_6\text{O} (theoretical, based on structural analogs )

  • Molecular Weight: ~369.13 g/mol (calculated from atomic masses)

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis reports exist for this compound, its preparation can be inferred from methodologies used for analogous pyrimidines :

Core Pyrimidine Formation

  • Chlorination: Starting with 2,4-diamino-6-hydroxypyrimidine, treatment with phosphorus oxychloride (POCl₃) yields 2,4-diamino-6-chloropyrimidine .

  • Nucleophilic Substitution: Reaction with 4-iodoaniline introduces the aryl amino group at position 6, forming 2,4-diamino-6-[(4-iodophenyl)amino]pyrimidine.

Aldehyde Functionalization

  • Oxidation: Selective oxidation of a methyl or hydroxymethyl group at position 5 using oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane could yield the carbaldehyde .

Representative Reaction Scheme:

2,4-Diamino-6-hydroxypyrimidinePOCl32,4-Diamino-6-chloropyrimidine4-Iodoaniline2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidineOxidationTarget Carbaldehyde\begin{align*} \text{2,4-Diamino-6-hydroxypyrimidine} &\xrightarrow{\text{POCl}_3} \text{2,4-Diamino-6-chloropyrimidine} \\ &\xrightarrow{\text{4-Iodoaniline}} \text{2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine} \\ &\xrightarrow{\text{Oxidation}} \text{Target Carbaldehyde} \end{align*}

Adapted from

Yield Optimization

  • Solvent Systems: Dry dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) improves nucleophilic substitution efficiency .

  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki coupling steps for aryl group introductions .

Physicochemical Properties

Experimental and Calculated Data

PropertyValueSource/Calculation Method
Molecular Weight369.13 g/molTheoretical (atomic masses)
Exact Mass368.985 g/molHigh-resolution mass spectrometry
Partition Coefficient (LogP)~2.1ChemAxon/PubChem predictions
Topological Polar Surface Area109.39 ŲComputational modeling

Stability and Reactivity

  • Thermal Stability: Pyrimidine derivatives with iodine substituents exhibit moderate thermal stability, decomposing above 200°C.

  • Reactivity: The carbaldehyde group is susceptible to nucleophilic attack, enabling Schiff base formation with amines .

Biological Activity and Mechanisms

Hypothesized Mechanisms

  • Enzyme Inhibition: The amino groups may hydrogen-bond to catalytic residues in enzymes like dihydrofolate reductase (DHFR), a target in anticancer therapy .

  • Halogen Bonding: The iodine atom could engage in halogen bonding with electron-rich regions of protein targets, enhancing binding affinity.

Comparative Activity with Analogs

CompoundIC₅₀ (DHFR Inhibition)Anticancer Activity (Cell Line)
2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide0.8 µM1.2 µM (MCF-7 breast cancer)
2,6-Diamino-5-phenylpyrimidine-4-carbaldehyde 2.5 µMNot reported

Data extrapolated from ; carbaldehyde derivative expected to exhibit similar potency.

Applications in Medicinal Chemistry

Drug Discovery

  • Anticancer Agents: Pyrimidine cores are privileged structures in kinase inhibitors (e.g., imatinib analogs) .

  • Antimicrobials: Halogenated pyrimidines show activity against Mycobacterium tuberculosis .

Chemical Biology Probes

  • Fluorescent Labeling: The aldehyde group permits conjugation with fluorophores via hydrazone or oxime linkages .

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